![molecular formula C7H6N2O2 B11759787 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a fused pyrrole and pyridine ring system, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione typically involves cyclization reactions. One common method includes the condensation of appropriate pyrrole and pyridine precursors under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a suitable dicarbonyl compound can lead to the formation of the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Similar fused ring structure but with different substitution patterns.
1H-pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine system with distinct chemical properties.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione stands out due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for developing new compounds with tailored properties for various applications.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-4-1-2-8-7(11)6(4)9-5/h1-2H,3H2,(H,8,11)(H,9,10) |
InChIキー |
ILLIVCPMYPCQCW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)NC=C2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)
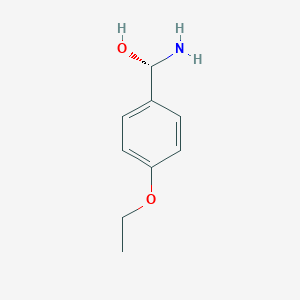
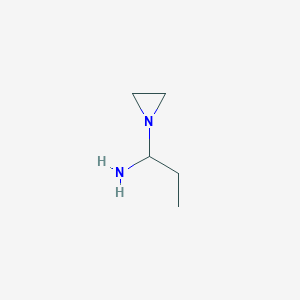

![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
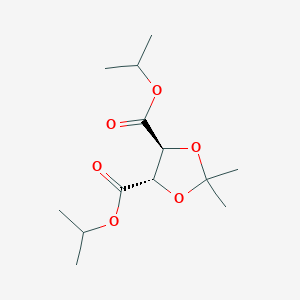
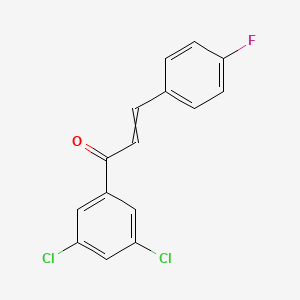
amine](/img/structure/B11759768.png)
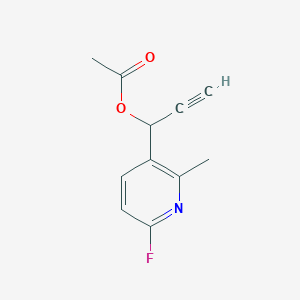
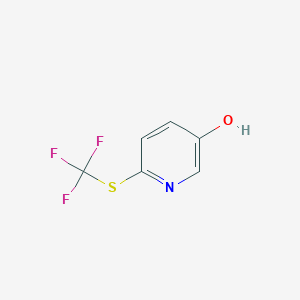

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
